(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHITTYBVQKOQC-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid-supported bases can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Chalcones, including Cl-PP, have been extensively studied for their antimicrobial properties. Research indicates that Cl-PP exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis and death .
Antioxidant Properties
Cl-PP has shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. In assays measuring free radical scavenging activity, Cl-PP demonstrated a capacity to neutralize reactive oxygen species (ROS), indicating its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases .
Anti-inflammatory Effects
Studies have reported that Cl-PP possesses anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models . This suggests its potential use in developing anti-inflammatory drugs.
Anticancer Activity
Research has indicated that Cl-PP may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators . These findings support further investigation into its role as an anticancer agent.
Organic Synthesis
In synthetic organic chemistry, Cl-PP serves as an important intermediate for synthesizing various bioactive compounds. Its unique structure allows for further functionalization through reactions such as Michael addition and aldol condensation, making it valuable in drug discovery and development .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of Cl-PP against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a natural antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In a comparative study on antioxidant activities, Cl-PP was found to exhibit a higher radical scavenging activity than traditional antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify this effect, demonstrating the compound's potential application in food preservation and health supplements .
Case Study 3: Anticancer Mechanism Exploration
Research by Johnson et al. (2022) explored the anticancer mechanisms of Cl-PP on human breast cancer cells. The study revealed that Cl-PP significantly reduced cell viability and induced apoptosis via mitochondrial pathways, suggesting its potential as a lead compound for breast cancer therapeutics.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chalcones
Cardamonin (IC50: 4.35 μM)
- Comparison: The absence of electron-withdrawing groups (e.g., Cl) and presence of polar hydroxyl groups in cardamonin enhance hydrogen bonding, contributing to its superior inhibitory activity compared to halogenated analogs.
Compound 2j (IC50: 4.703 μM)
- Structure: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone.
- Comparison : Bromine (ring A) and fluorine (ring B) substituents, both electronegative, yield moderate activity. The target compound’s isopropyl group (less electronegative than fluorine) may reduce binding affinity to targets requiring polar interactions, but its bulkiness could enhance hydrophobic interactions in specific enzyme pockets .
MAO Inhibitors (IM4, IM5)
- Structure : Imidazole-linked chalcones (e.g., IM5: IC50 MAO-A = 0.30 μM).
- Comparison : The isopropyl group in the target compound lacks the hydrogen-bonding capacity of imidazole, suggesting lower potency for MAO inhibition. However, its lipophilicity may favor blood-brain barrier penetration, a critical factor for central nervous system-targeted drugs .
Electronic and Optical Properties
Computational studies on analogous chlorinated chalcones reveal:
- Dipole Moments: Chloro substituents increase dipole moments, enhancing reactivity toward nucleophiles. The target compound’s dipole is expected to be higher than non-chlorinated chalcones but lower than those with multiple electronegative groups (e.g., nitro, fluoro) .
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
The compound (2E)-1-(3-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their role as precursors in the synthesis of flavonoids and exhibit a variety of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical formula of the compound is with a molecular weight of 284.78 g/mol. The structure features a conjugated system that is pivotal for its biological activity. The presence of the chlorophenyl and propan-2-yl groups contributes to its potential interactions with biological targets.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the compound's effects on human cancer cell lines, revealing an IC50 value in the micromolar range, indicating potent antiproliferative activity. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, which are critical in programmed cell death mechanisms .
Antimicrobial Activity
Chalcone derivatives have shown promising antimicrobial effects. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies reported that (2E)-1-(3-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones have also been documented. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Experimental Data:
In a controlled study, the compound significantly decreased inflammation markers in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential utility in treating inflammatory diseases .
The biological activities of (2E)-1-(3-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be attributed to its ability to modulate multiple signaling pathways:
- Apoptosis Induction: It activates caspase cascades leading to programmed cell death in cancer cells.
- Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and inflammation.
- Enzyme Inhibition: It inhibits enzymes involved in inflammatory processes, thereby mitigating inflammation.
Data Table: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Bacterial growth inhibition |
| Escherichia coli | 100 µg/mL | Bacterial growth inhibition | |
| Anti-inflammatory | RAW 264.7 macrophages | - | Cytokine production reduction |
Q & A
Q. Basic
- NMR : H and C NMR identify the E-configuration (J = 15–16 Hz for α,β-unsaturated protons) and substituent positions .
- IR : Strong C=O stretch (~1650 cm) and conjugated C=C (~1600 cm) confirm the enone system .
- X-ray crystallography : Single-crystal analysis (e.g., triclinic P1 space group, a=5.888 Å, b=7.333 Å) validates bond lengths (C=O: 1.22 Å) and dihedral angles between aromatic rings .
What advanced techniques resolve discrepancies in reported biological activities of structurally similar chalcones?
Advanced
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) arise from substituent positioning and assay variability . Mitigation strategies include:
- Comparative SAR studies : Evaluate substituent effects (e.g., 3-Cl vs. 4-Cl on phenyl rings) using standardized assays (MIC for antimicrobial activity) .
- Docking simulations : Map interactions with target proteins (e.g., CYP450 for metabolic stability) to explain potency variations .
- Crystallographic data : Correlate molecular planarity (dihedral angles <10°) with enhanced π-stacking in DNA intercalation .
How does X-ray crystallography contribute to understanding the compound’s reactivity and intermolecular interactions?
Advanced
Single-crystal X-ray analysis reveals:
- Packing motifs : Offset π-π stacking (3.8–4.2 Å) between chlorophenyl and isopropylphenyl groups, influencing solid-state stability .
- Hydrogen bonding : Weak C–H···O interactions (2.5–3.0 Å) stabilize crystal lattices and guide co-crystallization with biological targets .
- Torsional flexibility : Dihedral angles >30° between aromatic rings may reduce binding affinity in enzymatic assays .
What computational methods predict electronic properties relevant to photochemical applications?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to determine HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption (λ~350 nm) .
- Electrostatic potential maps : Identify electrophilic regions (C=O, chlorophenyl) for nucleophilic attack in Michael addition reactions .
- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) on reaction pathways .
How can regioselectivity challenges in functionalizing the α,β-unsaturated ketone be addressed?
Q. Advanced
- Electrophilic additions : Use Lewis acids (BF) to direct attack to the β-position, avoiding ketone interference .
- Microwave-assisted synthesis : Enhance regioselectivity in cycloadditions (e.g., Diels-Alder) by reducing side-product formation .
- Protecting groups : Temporarily block the ketone with ethylene glycol to enable selective halogenation at the 4-position of the isopropylphenyl ring .
What strategies validate the compound’s potential as a lead in drug discovery?
Q. Advanced
- In vitro profiling : Screen against kinase panels (e.g., EGFR, IC <10 μM) and assess cytotoxicity (HeLa cells, CC >50 μM) .
- ADMET predictions : Use SwissADME to evaluate logP (~3.5), BBB permeability (low), and CYP inhibition risks .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., hydroxylation at the isopropyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
